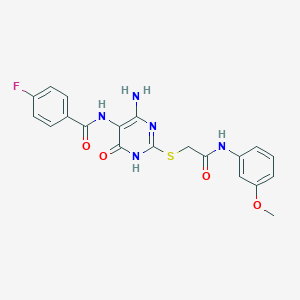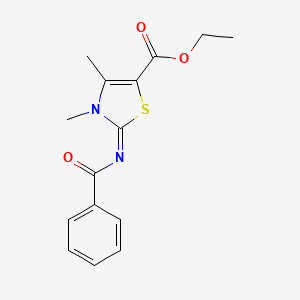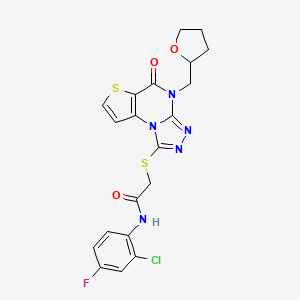![molecular formula C12H10ClNO5S B2900216 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid CAS No. 380432-44-0](/img/structure/B2900216.png)
4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid is a chemical compound with the CAS Number: 380432-44-0. Its molecular weight is 315.73 . It is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}benzoic acid . The InChI code for this compound is 1S/C12H10ClNO5S/c13-10-4-3-8 (12 (15)16)6-11 (10)20 (17,18)14-7-9-2-1-5-19-9/h1-6,14H,7H2, (H,15,16) .Physical And Chemical Properties Analysis
This compound has a melting point of 135-136 degrees Celsius . It is a powder in physical form .Mécanisme D'action
4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid exerts its anti-inflammatory effects by inhibiting the activity of COX-2 through binding to its active site. This prevents the production of prostaglandins, which are responsible for the pain and inflammation associated with various diseases. In cancer cells, this compound induces apoptosis, or programmed cell death, through the activation of caspases and the disruption of mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and high selectivity towards COX-2, making it a promising candidate for further research. It has also been found to have antioxidant properties and can protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid is its ability to inhibit COX-2 without affecting the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
Future research on 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid could focus on its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. It could also be studied for its ability to cross the blood-brain barrier and its potential neuroprotective effects. Additionally, further research could investigate the development of more soluble derivatives of this compound for easier administration in experiments.
Méthodes De Synthèse
4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with furan-2-carboxaldehyde, followed by sulfonation and subsequent oxidation. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid has been extensively studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, and also exhibit cytotoxic effects on cancer cells.
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-3-(furan-2-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h1-6,14H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJMFOGDZWTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-Butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2900133.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2900134.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2900135.png)
![N-(4-methoxybenzyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2900136.png)


![N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide](/img/structure/B2900145.png)
![8-fluoro-2-(2-hydroxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2900146.png)
![N-(4-chlorophenyl)-N'-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]urea](/img/structure/B2900147.png)


![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2900155.png)
![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2900156.png)
